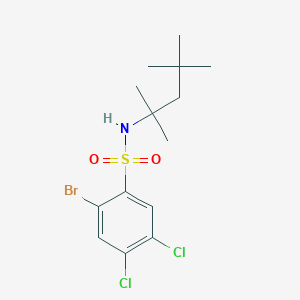![molecular formula C15H15NO3 B2419520 [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 928708-25-2](/img/structure/B2419520.png)
[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid” is a compound that contains a pyrrole ring, which is a privileged scaffold with assorted nature of biological activities . Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle. The pyrrole ring in this compound is substituted with formyl and phenylacetic acid groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the formyl group and the pyrrole ring. For instance, the formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition .科学的研究の応用
Synthesis of Heterocyclic Compounds : A study by Potikha & Kovtunenko (2009) explored the synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines, highlighting the potential of such compounds in organic synthesis (Potikha & Kovtunenko, 2009).
Antimicrobial Properties : Research by Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Pharmacological Applications : A study by Laufer et al. (1994) described the dual inhibitory action of a pyrrolizine derivative on cyclo-oxygenase and 5-lipoxygenase enzymes, showcasing its potential in pharmacology (Laufer et al., 1994).
Crystal Structure Studies : Prayzner et al. (1996) examined the crystal structure of a related compound, providing insights into molecular interactions and hydrogen bonding, which are crucial for understanding chemical properties (Prayzner et al., 1996).
Synthesis of Pharmacologically Active Compounds : Bijev, Prodanova, & Nankov (2003) synthesized substituted 1H-1-pyrrolylcarboxamides, highlighting the synthesis methods of compounds with potential pharmacological interest (Bijev, Prodanova, & Nankov, 2003).
Identification of New Pyrrole Alkaloids : Yang et al. (2015) isolated new pyrrole alkaloids from Leccinum extremiorientale, expanding the scope of natural products chemistry (Yang et al., 2015).
Synthesis of Chiral Ligands : Smaliy et al. (2013) explored methods for synthesizing 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, a promising approach to create chiral bidentate phosphine ligands (Smaliy et al., 2013).
Conducting Polymers : Bingöl et al. (2005) discussed the synthesis of Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, indicating applications in material science (Bingöl et al., 2005).
Analgesic Potential : Danchev et al. (2006) synthesized and evaluated pyrrole derivatives for their analgesic activity, contributing to pain management research (Danchev et al., 2006).
Fluorescence Binding Studies : Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives and investigated their fluorescence binding with bovine serum albumin, a study significant for understanding protein interactions (Meng et al., 2012).
Identification of Alkaloids in Fruits : Youn et al. (2016) isolated new pyrrole alkaloids from the fruits of Lycium chinense, contributing to the study of natural compounds in fruits (Youn et al., 2016).
Complexes with Antibacterial Activity : Roșu et al. (2010) synthesized coordination compounds with Schiff base derived from pyrazolin-5-one and studied their antibacterial activity (Roșu et al., 2010).
Genotoxicity Studies : Heidemann et al. (1995) examined a pyrrolizine derivative for genotoxic activity, contributing to safety evaluation in pharmacology (Heidemann et al., 1995).
Synthesis of Isoxazoline Incorporated Derivatives : Kumar et al. (2017) synthesized isoxazoline incorporated pyrrole derivatives and evaluated their antibacterial activity, indicating their potential in antimicrobial research (Kumar et al., 2017).
X-Ray Crystallography and Conformational Isomerism : Foces-Foces et al. (1996) conducted an X-ray crystallography study on triazole derivatives, providing insights into molecular conformation and structure (Foces-Foces et al., 1996).
Inhibitory Activity on Aldose Reductase : Anagnostou et al. (2002) synthesized a compound to study its inhibitory activity on aldose reductase enzyme and protein glycation, relevant for treating various pathological conditions (Anagnostou et al., 2002).
Isolation of Phenolic Compounds : Thu et al. (2020) isolated phenolic compounds from Cornus officinalis, adding to the knowledge of phenolic compound diversity (Thu et al., 2020).
Structural Study of Triazole Derivatives : Artime et al. (2018) conducted a structural study of triazole derivatives prepared by oxidative cyclization, contributing to the understanding of their molecular structure (Artime et al., 2018).
将来の方向性
特性
IUPAC Name |
2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(4-6-14)8-15(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTMWRNKKFTTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)CC(=O)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928708-25-2 |
Source


|
| Record name | 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419438.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)
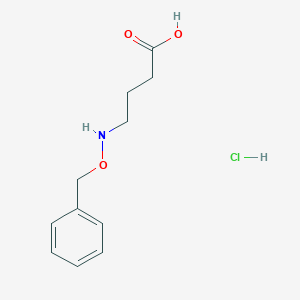
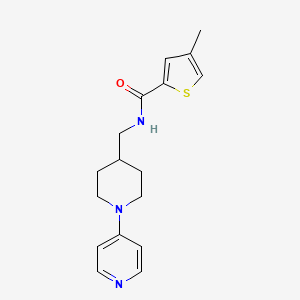
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)
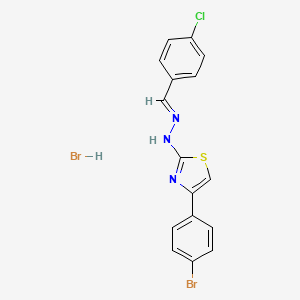
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
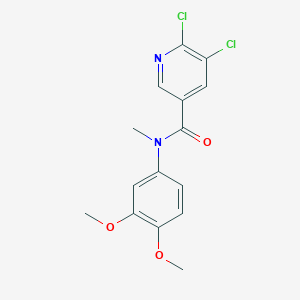
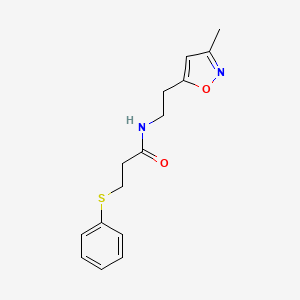

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)
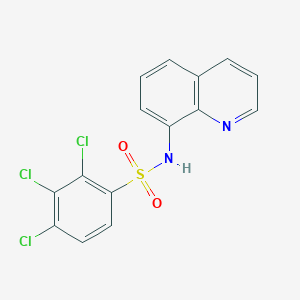
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
